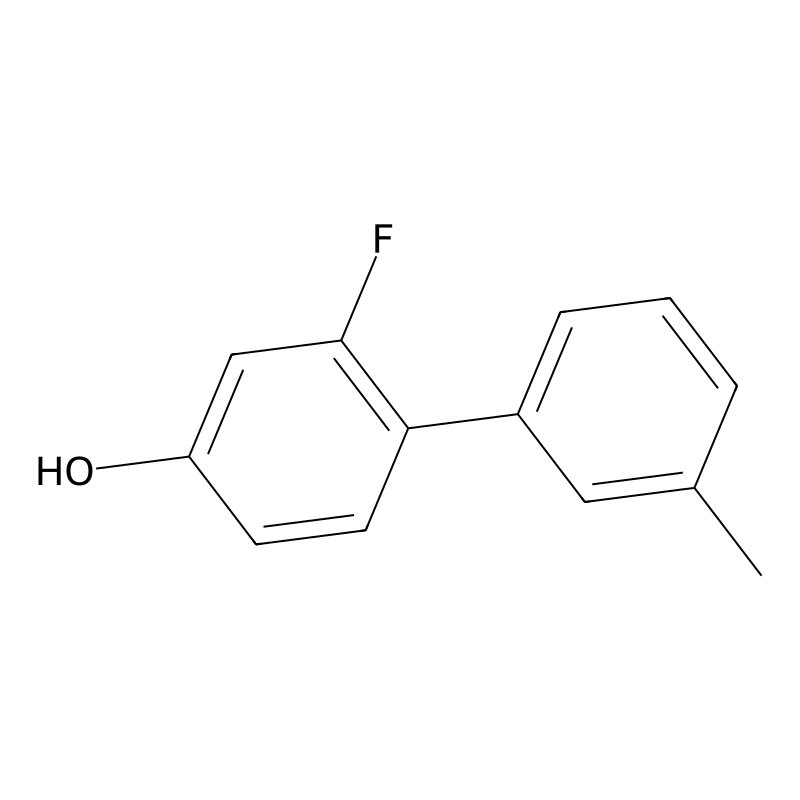

3-Fluoro-4-(3-methylphenyl)phenol

Catalog No.

S6660386

CAS No.

1261963-55-6

M.F

C13H11FO

M. Wt

202.22 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

1261963-55-6

Product Name

3-Fluoro-4-(3-methylphenyl)phenol

IUPAC Name

3-fluoro-4-(3-methylphenyl)phenol

Molecular Formula

C13H11FO

Molecular Weight

202.22 g/mol

InChI

InChI=1S/C13H11FO/c1-9-3-2-4-10(7-9)12-6-5-11(15)8-13(12)14/h2-8,15H,1H3

InChI Key

PVQPADGLTQJTBO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=C2)O)F

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=C2)O)F

3-Fluoro-4-(3-methylphenyl)phenol, 95% is a synthetic organic compound. It is widely used in various fields of research and industries due to its unique physical, chemical, and biological properties. This paper aims to discuss the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 3-Fluoro-4-(3-methylphenyl)phenol, 95%.

3-Fluoro-4-(3-methylphenyl)phenol, 95%, also known as 2-(3-methylphenyl)-3-fluorophenol, is an organic compound with a molecular formula of C13H11FO. It is a white crystalline solid that is soluble in organic solvents like ethanol and acetone. It is used in various fields of research and industries due to its unique physical and chemical properties.

3-Fluoro-4-(3-methylphenyl)phenol, 95% is an aromatic compound that belongs to the family of phenols. It has a melting point of 88-91°C and a boiling point of 284°C. It has a density of 1.212 g/cm3, and its molecular weight is 206.22 g/mol. 3-Fluoro-4-(3-methylphenyl)phenol, 95% is stable under normal conditions but can decompose at high temperatures or in the presence of strong acids or bases.

The synthesis of 3-Fluoro-4-(3-methylphenyl)phenol, 95% involves the reaction of 3-methylphenol with fluorine in the presence of a catalyst like aluminum fluoride or cobalt trifluoride. The reaction takes place under high pressure and high temperature.

The characterization of 3-Fluoro-4-(3-methylphenyl)phenol, 95% is typically done using various spectroscopy techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques help in determining the chemical structure and purity of the compound.

The characterization of 3-Fluoro-4-(3-methylphenyl)phenol, 95% is typically done using various spectroscopy techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques help in determining the chemical structure and purity of the compound.

Various analytical methods are used to determine the purity and concentration of 3-Fluoro-4-(3-methylphenyl)phenol, 95%. These methods include high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). HPLC is used to separate the compound from other impurities, whereas GC-MS is used to identify and quantify the compound.

3-Fluoro-4-(3-methylphenyl)phenol, 95% has various biological properties. It has been found to have antibacterial, antifungal, and antiviral activities. It has also been shown to inhibit the growth of cancer cells in vitro.

Studies have shown that 3-Fluoro-4-(3-methylphenyl)phenol, 95% has low toxicity in animal studies. However, it is important to handle and use the compound with caution as it can cause skin and eye irritation. It is also important to use personal protective equipment like gloves and goggles when handling the compound.

3-Fluoro-4-(3-methylphenyl)phenol, 95% has various applications in scientific experiments. It is used as a reagent in organic synthesis for the preparation of other compounds like pharmaceuticals, agrochemicals, and fragrances. It is also used as a reference standard in analytical chemistry for the identification and quantification of other compounds.

Research on 3-Fluoro-4-(3-methylphenyl)phenol, 95% is ongoing in various fields of research. Scientists are studying its potential use in the development of new drugs and agrochemicals. They are also investigating its mechanisms of action and its interactions with other compounds.

3-Fluoro-4-(3-methylphenyl)phenol, 95% has potential implications in various fields of research and industry. In the pharmaceutical industry, it can be used in the development of new drugs that have antibacterial, antifungal, and antiviral activities. In the agrochemical industry, it can be used in the development of new pesticides that have improved efficacy and safety. In the fragrance industry, it can be used in the synthesis of new fragrances.

One of the limitations of 3-Fluoro-4-(3-methylphenyl)phenol, 95% is its low solubility in water. This limits its potential use in aqueous systems. Future research should focus on developing new methods for improving the solubility of the compound in water.

Other future directions for research include investigating its potential use in drug delivery systems, studying its interactions with biological macromolecules like proteins and nucleic acids, and developing new methods for its synthesis that are more efficient and environmentally friendly.

Other future directions for research include investigating its potential use in drug delivery systems, studying its interactions with biological macromolecules like proteins and nucleic acids, and developing new methods for its synthesis that are more efficient and environmentally friendly.

In conclusion, 3-Fluoro-4-(3-methylphenyl)phenol, 95% is an important synthetic organic compound that has many potential applications in various fields of research and industry. Its unique physical and chemical properties make it a valuable reagent in organic synthesis and analytical chemistry. Research on 3-Fluoro-4-(3-methylphenyl)phenol, 95% is ongoing, and its potential implications in various fields of research and industry are significant. Further research is needed to explore its limitations and future directions.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

202.079393132 g/mol

Monoisotopic Mass

202.079393132 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds